2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science and industry. This compound features a pyrrolidine ring fused to a pyrrolo[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a Diels-Alder reaction between a pyrimidine derivative and a suitable diene can be employed, followed by subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and fibrosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent biological activities, particularly as fibroblast growth factor receptor inhibitors.
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibiting diverse biological activities, including antimicrobial and antifibrotic properties.
2-(Pyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4-yl derivatives: Evaluated as anti-tubulin polymerization and vascular disrupting agents.
Uniqueness
2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H14N4O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N4O/c15-9-7-3-4-11-8(7)12-10(13-9)14-5-1-2-6-14/h1-6H2,(H2,11,12,13,15) |
InChI Key |
RQJBCLMDMVDJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(CCN3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.